molecular formula C11H14O5 B12575477 2-Hydroxyethyl 2-(2-hydroxyethoxy)benzoate CAS No. 189620-97-1

2-Hydroxyethyl 2-(2-hydroxyethoxy)benzoate

Cat. No.: B12575477
CAS No.: 189620-97-1
M. Wt: 226.23 g/mol
InChI Key: CXTCKQKTCLZXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyethyl 2-(2-hydroxyethoxy)benzoate is an organic compound with the chemical formula C11H14O4. It is a colorless to pale yellow liquid that is soluble in many organic solvents such as alcohols and ethers. This compound is known for its sweet taste and pleasant aroma, and it has low volatility. It contains two hydroxyl groups (-OH) and one benzoate ester group (-COOCH3) .

Preparation Methods

2-Hydroxyethyl 2-(2-hydroxyethoxy)benzoate can be synthesized through the reaction of benzoic acid with diethylene glycol. The general method involves adding benzoic acid and diethylene glycol to a reaction vessel, heating to an appropriate temperature, and then adding an acid catalyst. The reaction is allowed to proceed for a certain period, after which the mixture is cooled, separated, and purified to obtain the final product .

Chemical Reactions Analysis

2-Hydroxyethyl 2-(2-hydroxyethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions with halides or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides like thionyl chloride.

Scientific Research Applications

2-Hydroxyethyl 2-(2-hydroxyethoxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 2-(2-hydroxyethoxy)benzoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their solubility and reactivity. The benzoate ester group can undergo hydrolysis to release benzoic acid, which can act as a preservative or antimicrobial agent .

Properties

CAS No.

189620-97-1

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

2-hydroxyethyl 2-(2-hydroxyethoxy)benzoate

InChI

InChI=1S/C11H14O5/c12-5-7-15-10-4-2-1-3-9(10)11(14)16-8-6-13/h1-4,12-13H,5-8H2

InChI Key

CXTCKQKTCLZXDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCCO)OCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.